molecular formula C17H14N4O4 B2435529 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899952-51-3

1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Cat. No.: B2435529
CAS No.: 899952-51-3
M. Wt: 338.323
InChI Key: ZWQYATSWIIEHJD-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea typically involves the reaction of 1,3-benzodioxole derivatives with phthalazinone derivatives under specific conditions. A common synthetic route might include:

    Step 1: Preparation of the 1,3-benzodioxole derivative through a condensation reaction.

    Step 2: Synthesis of the phthalazinone derivative via cyclization.

    Step 3: Coupling of the two derivatives using a urea-forming reagent such as isocyanate under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, automated reaction systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]amine
  • 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]carbamate

Uniqueness

Compared to similar compounds, 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea may exhibit unique properties such as higher stability, specific biological activity, or improved solubility. These characteristics make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c22-16-12-4-2-1-3-11(12)13(20-21-16)8-18-17(23)19-10-5-6-14-15(7-10)25-9-24-14/h1-7H,8-9H2,(H,21,22)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQYATSWIIEHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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